Solifenacin Impurity D

Chiral chromatography Stereoisomer resolution Pharmaceutical impurity profiling

This (R,S)-diastereomer is the official EP Impurity D, distinct from the (S,R)-enantiomer API. It is essential for developing chiral HPLC methods with the required resolution (≥2.3) and validating specificity per ICH Q2(R1). Using it ensures accurate peak identification for ANDA submissions and GMP release testing, avoiding the data integrity risks of non-specific standards.

Molecular Formula C31H28N2O
Molecular Weight 444.578
CAS No. 2216750-52-4
Cat. No. B2433649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolifenacin Impurity D
CAS2216750-52-4
Molecular FormulaC31H28N2O
Molecular Weight444.578
Structural Identifiers
SMILESC1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6
InChIInChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2/t29-,30+
InChIKeyCAQGZNDDACGLPT-RNPORBBMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Solifenacin EP Impurity D (CAS 2216750-52-4): Essential Procurement Information for Pharmaceutical Reference Standards


Solifenacin EP Impurity D (CAS 2216750-52-4), chemically defined as [(1R)-1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone (as per European Pharmacopoeia), is an official pharmacopeial impurity of the muscarinic M3 receptor antagonist Solifenacin [1]. This compound (molecular formula C₃₁H₂₈N₂O, molecular weight 444.58 g/mol) exists as a (R,S)-diastereomer, structurally distinct from the active pharmaceutical ingredient (API) which is the (S,R)-enantiomer [2]. It serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial production of Solifenacin formulations [3].

Why Solifenacin EP Impurity D (CAS 2216750-52-4) Cannot Be Replaced by Other Solifenacin-Related Impurities


Generic substitution among Solifenacin impurities is analytically invalid due to fundamentally distinct stereochemical and chromatographic properties. Solifenacin EP Impurity D is a (R,S)-diastereomer, whereas the API is the (S,R)-enantiomer, and other official impurities (e.g., Impurity A, E, I) represent different structural classes including process-related intermediates, oxidative degradants, and hydrolysis products [1]. In stability-indicating chiral HPLC methods employing amylose tris-(3,5-dimethylphenylcarbamate) stationary phases, Impurity D exhibits unique retention behavior and resolution characteristics that differ from both the API and other stereoisomeric impurities (S,S-isomer and R,R-isomer), necessitating impurity-specific reference standards for accurate peak identification and quantification [2]. Furthermore, stress degradation studies confirm that Solifenacin generates distinct impurity profiles under different forced degradation conditions: basic hydrolysis and oxidative stress produce Impurities A, E, and I, while Impurity D requires separate chromatographic resolution parameters [3]. Using an incorrect impurity standard for system suitability testing or method validation introduces peak misidentification risks that directly compromise ANDA submission data integrity.

Solifenacin EP Impurity D (CAS 2216750-52-4): Quantitative Differentiation Evidence for Analytical Method Selection


Stereochemical Distinction: Solifenacin EP Impurity D vs. API and Other Stereoisomers

Solifenacin EP Impurity D is a (R,S)-diastereomer, structurally differentiated from the active pharmaceutical ingredient which is the (S,R)-enantiomer, as well as from other stereoisomeric impurities including the (S,S)-isomer and (R,R)-isomer. In a validated normal-phase chiral HPLC method, these four stereoisomers were resolved as distinct chromatographic peaks, confirming that Impurity D cannot be substituted with any other Solifenacin stereoisomer for analytical reference purposes [1].

Chiral chromatography Stereoisomer resolution Pharmaceutical impurity profiling

Analytical Method Accuracy: Quantified Recovery Ranges for Solifenacin Chiral Impurities

The chiral HPLC method developed for simultaneous quantification of Solifenacin stereoisomers (including Impurity D as the R,S-diastereomer) demonstrated accuracy with recoveries ranging from 97.5% to 100.4% across the validated concentration range. This recovery range applies specifically to the impurity profile that includes Impurity D, establishing a benchmark for acceptable method performance [1].

Method validation Recovery studies ICH guidelines

Commercial Purity Differentiation: Vendor-Supplied Solifenacin EP Impurity D Purity Specifications

Commercial suppliers provide Solifenacin EP Impurity D with documented purity specifications that vary across vendors, enabling procurement decisions based on analytical requirements. CymitQuimica supplies this compound at 99% purity (soluble in methanol, ethanol, chloroform, and acetone), while BOC Sciences offers purity >95% with a defined melting point range of 180–183°C . GLP Pharma Standards supplies the compound accompanied by Certificate of Analysis including ¹HNMR, MASS, HPLC, IR, and potency determination by TGA .

Reference standard procurement Certificate of Analysis Quality specifications

Regulatory Designation: EP-Specified Impurity D vs. Other Solifenacin Impurities

Solifenacin EP Impurity D is formally designated in the European Pharmacopoeia (EP) monograph for Solifenacin succinate, distinguishing it from impurities identified only in USP monographs or non-pharmacopeial degradation products. Stress degradation studies conducted under ICH guidelines identify Solifenacin Impurities A, E, and I as forced degradation products under basic and oxidative conditions, while Impurity D requires independent chromatographic resolution [1]. The compound is supplied with traceability against EP or USP pharmacopeial standards where feasible [2].

Pharmacopeial compliance Regulatory submission ANDA requirements

Solifenacin EP Impurity D (CAS 2216750-52-4): Primary Application Scenarios for Analytical and Regulatory Use


Chiral Purity Method Development and Validation for Solifenacin Drug Substance

Solifenacin EP Impurity D serves as an essential reference standard for developing and validating stereoselective analytical methods to assess the chiral purity of Solifenacin drug substance. In normal-phase chiral HPLC using Chiralpak AD-H columns, this (R,S)-diastereomer reference standard enables accurate peak identification and quantification of non-API stereoisomers that could compromise therapeutic efficacy if present above specification limits. The validated method demonstrates resolution ≥2.3 between closely eluting stereoisomers and linearity across 0.081–1.275 μg/mL [1].

ANDA Submission Support: Related Substances Testing and Impurity Profiling

Generic pharmaceutical manufacturers developing Abbreviated New Drug Applications (ANDAs) for Solifenacin succinate formulations require Solifenacin EP Impurity D for related substances testing as mandated by ICH Q3A/Q3B guidelines. The compound enables accurate identification and quantification of this specific diastereomeric impurity during release testing of drug substance batches and finished dosage forms. Documentation of Impurity D levels relative to ICH qualification thresholds (identification threshold: 0.10%; qualification threshold: 0.15% for maximum daily dose ≤2 g) supports regulatory demonstration of product purity and safety [2].

System Suitability Testing for Routine Quality Control Release Assays

In QC laboratories performing routine release testing of Solifenacin succinate API and finished drug products, Solifenacin EP Impurity D is employed as a system suitability standard to verify chromatographic performance prior to sample analysis. The defined stereochemical properties and established resolution characteristics (≥2.3 from adjacent peaks) provide a reproducible benchmark for confirming column performance, mobile phase integrity, and detector response before analyzing production batches [1]. This application is critical for maintaining data integrity in GMP-compliant QC operations.

Stability-Indicating Method Verification for Forced Degradation Studies

Although stress degradation studies indicate that Solifenacin primarily degrades to Impurities A, E, and I under basic and oxidative conditions [3], Solifenacin EP Impurity D remains essential as a reference marker in comprehensive stability-indicating methods. Its inclusion in method validation protocols ensures that analytical procedures can distinguish Impurity D from degradation products and the API, confirming method specificity as required by ICH Q2(R1). The compound supports peak purity assessment using diode array detection to verify that no co-eluting interferents compromise quantitation accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solifenacin Impurity D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.